1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
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Description
The compound “1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea” is a complex organic molecule. It contains a benzhydryl group, which is a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . The compound also contains a 1,2,4-oxadiazol ring, which is a type of heterocyclic aromatic organic compound .
Scientific Research Applications
Synthesis and Chemical Properties
1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is part of a broader class of compounds that have been synthesized and explored for their chemical properties and potential applications. Compounds similar to this compound have been synthesized using various methods, including the Biginelli reaction, and have been studied for their antioxidant activities. For example, a study by George et al. (2010) involved the synthesis of derivatives through the condensation of urea, benzaldehyde, and ethyl acetoacetate, followed by reactions with semicarbazide hydrochloride and aromatic aldehydes, to explore their antioxidant activities [George et al., 2010].
Crystal Structure and Insect-growth Regulation
The crystal structure of related compounds, such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, has been determined, showing its potential as an insect-growth regulator. The compound's structure, belonging to the triclinic system with coplanar urea linkage and intramolecular hydrogen bond formation, suggests its functional utility in regulating insect growth [Zhong et al., 1999].
Microwave-enhanced Synthesis
An unexpected rearrangement during microwave-enhanced synthesis has provided a new access to benzhydryl-phenylureas. This method involves the reaction of substituted benzils with phenylureas under microwave irradiation, demonstrating an efficient pathway to synthesize such compounds, including 1-benzhydryl-3-phenyl-ureas [Muccioli et al., 2003].
Potential Anticancer Agents
Compounds with a similar structure have been evaluated as potential anticancer agents. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and assessed for their cytotoxicity against human adenocarcinoma cells in vitro, indicating the potential therapeutic applications of such compounds in cancer treatment [Gaudreault et al., 1988].
Properties
IUPAC Name |
1-benzhydryl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-25-22(30-28-17)16-20-14-8-9-15-21(20)26-24(29)27-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23H,16H2,1H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZWQGXNFXYJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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